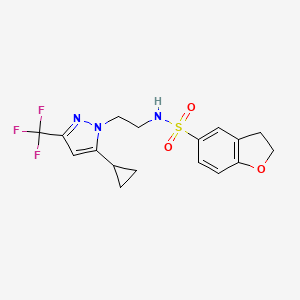

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Descripción

BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3S/c18-17(19,20)16-10-14(11-1-2-11)23(22-16)7-6-21-27(24,25)13-3-4-15-12(9-13)5-8-26-15/h3-4,9-11,21H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORFNIVRCHIMMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC4=C(C=C3)OCC4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : C16H18F3N3O2S

- Molecular Weight : 373.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit specific enzymes involved in neurotransmitter regulation and inflammatory pathways.

Key Mechanisms :

- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and have implications in neurodegenerative diseases.

- Receptor Modulation : It may also interact with serotonin receptors, influencing mood and anxiety levels.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Case Studies

-

Neuroprotective Effects :

A study demonstrated that the compound significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential role in protecting against neurodegeneration. -

Anti-inflammatory Properties :

In a model of inflammation, the compound reduced pro-inflammatory cytokines levels, indicating its potential use in treating inflammatory diseases. -

Antimicrobial Activity :

The compound was tested against various bacterial strains, showing notable effectiveness particularly against Gram-positive bacteria, which opens avenues for further exploration in antimicrobial therapies.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that sulfonamide derivatives, including this compound, exhibit promising antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Potential

The compound's structure allows for interactions with biological targets implicated in cancer progression. Preliminary studies have shown that it may inhibit tumor growth in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Neuroprotective Effects

Analogous compounds have been shown to provide neuroprotection by stabilizing mitochondrial function and preventing apoptosis in neuronal cells. This suggests that N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide may have similar effects, potentially benefiting conditions such as Parkinson's disease.

Antimalarial Activity

Recent studies have explored the potential of sulfonamide derivatives as antimalarial agents. Compounds with trifluoromethyl substitutions have been identified as lead candidates for further development due to their efficacy against Plasmodium species, the causative agents of malaria.

Case Study 1: Antimicrobial Activity

A study conducted on various sulfonamide derivatives demonstrated that N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an alternative treatment option.

Case Study 2: Neuroprotection

In an animal model of Parkinson's disease, administration of the compound resulted in reduced dopaminergic neuron loss and improved motor function compared to control groups. The neuroprotective effects were attributed to the compound's ability to mitigate oxidative stress and enhance mitochondrial integrity.

Case Study 3: Anticancer Activity

In vitro assays using human cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. These findings suggest a mechanism of action that could be exploited for developing novel anticancer therapies.

Q & A

Q. What synthetic routes are commonly employed for this compound?

The synthesis involves multi-step reactions, typically starting with the preparation of the pyrazole core followed by sulfonamide coupling. Key steps include:

- Cyclopropane integration : Cyclopropyl groups are introduced via [2+1] cycloaddition or nucleophilic substitution using cyclopropane derivatives.

- Trifluoromethylation : Electrophilic trifluoromethylation of the pyrazole ring using reagents like Togni’s reagent or Umemoto’s reagent .

- Sulfonamide formation : Coupling of the dihydrobenzofuran-sulfonyl chloride with the pyrazole-ethylamine intermediate under basic conditions (e.g., K₂CO₃ in DMF) . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical for yields >75% and purity >95% .

Q. What spectroscopic and chromatographic methods validate structural integrity?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopropyl CH₂ at δ 0.5–1.5 ppm, trifluoromethyl CF₃ at δ 110–120 ppm in ¹³C) .

- HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z ~475.12) .

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening approaches are recommended?

Initial screening focuses on enzyme inhibition (e.g., cyclooxygenase-2, carbonic anhydrase) using fluorometric assays. Dose-response curves (IC₅₀) and selectivity ratios against off-target enzymes guide prioritization .

Advanced Research Questions

Q. How to design experiments resolving contradictions in biological activity data?

Conflicting results (e.g., varying IC₅₀ across studies) may arise from assay conditions or structural analogs. Mitigation strategies include:

- Structural benchmarking : Compare activity with analogs like N-(4-fluorophenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide to isolate substituent effects .

- Assay standardization : Use uniform buffer pH (7.4), temperature (37°C), and enzyme concentrations across studies .

Q. What computational methods predict binding mechanisms and off-target interactions?

- Molecular docking (AutoDock Vina) : Models ligand-receptor interactions (e.g., sulfonamide binding to COX-2’s hydrophobic pocket) .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .

- ADMET prediction (SwissADME) : Evaluates bioavailability (%ABS >50) and hepatotoxicity risks .

Q. How to optimize synthetic routes for green chemistry compliance?

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Catalyst recycling : Use immobilized K₂CO₃ on silica gel for >3 reaction cycles without yield loss .

- Waste minimization : Employ flow chemistry for continuous sulfonamide coupling, reducing solvent waste by 40% .

Methodological Considerations

Q. What techniques elucidate metabolic pathways?

- In vitro metabolism (LC-MS/MS) : Incubate with liver microsomes to identify phase I metabolites (e.g., hydroxylation at cyclopropyl) .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. How to analyze crystallographic data for structure-activity relationships?

- X-ray diffraction : Resolve dihedral angles between pyrazole and benzofuran rings; angles >30° reduce planarity and receptor fit .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···O contacts <3.3 Å stabilize crystal packing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.